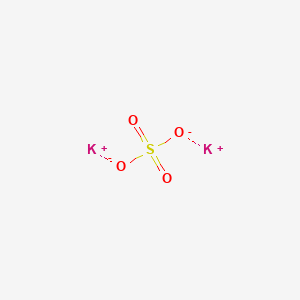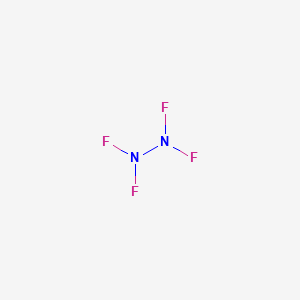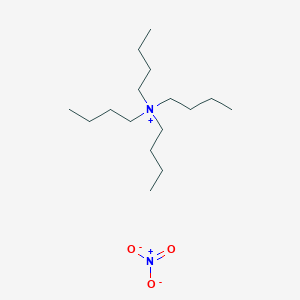
四丁基铵硝酸盐
描述
Tetrabutylammonium nitrate is a chemical compound with the linear formula (CH3CH2CH2CH2)4N (NO3). It has a molecular weight of 304.47 . It is used in coatings, printing ink, rubber, glass, leather, and cosmetics. It serves as a supporting electrolyte in liquid ammonia. It is also used in the preparation of nitrates from triflates .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium nitrate is represented by the linear formula (CH3CH2CH2CH2)4N (NO3) . More detailed structural information may be obtained from spectroscopic analysis .Chemical Reactions Analysis
Tetrabutylammonium nitrate can be used as an oxidizing agent in organic reactions . It can form copper chloride, tetrabutylammonium, sodium salts with the addition of dimethyl fumarate .Physical And Chemical Properties Analysis
Tetrabutylammonium nitrate appears as a solid . It is soluble in water and has a melting point of 116-118 °C . The density is 0.9580 (rough estimate) .科学研究应用
Tetrabutylammonium Nitrate: A Comprehensive Analysis of Scientific Research Applications
Preparation of Lipophilic Salts: Tetrabutylammonium nitrate is utilized in research laboratories for the preparation of lipophilic salts of inorganic anions. This process is essential for increasing the solubility of otherwise poorly soluble anions in organic solvents, which is crucial for various chemical reactions and analyses .
Nitration Agent: It serves as a nitrating agent, particularly in the nitration of aromatic compounds. The combination of Tetrabutylammonium nitrate with trifluoroacetic anhydride (TBAN-TFAA) is known to effectively add NO2 groups to double bonds and aromatic rings, which is a significant step in synthesizing complex organic molecules .
Catalysis in Organic Synthesis: In organic synthesis, Tetrabutylammonium nitrate has been reported to be an effective medium for the Heck coupling reaction of aryl iodides and bromides with styrene and n-butyl acrylate. It also facilitates the phosphine-free, palladium-catalyzed homocoupling reaction of aryl iodides and bromides .
Low-Frequency Raman Spectroscopy: This compound is used in low-frequency Raman spectroscopy studies to observe intermolecular interactions. The presence of Tetrabutylammonium nitrate can influence the Raman peaks, providing insights into the structural dynamics of molecules .
作用机制
Target of Action
Tetrabutylammonium nitrate is a quaternary ammonium cation It’s known that quaternary ammonium salts can interact with various biological targets, including proteins and cell membranes .
Mode of Action
For instance, they can act as phase transfer catalysts, facilitating the transport of a reactant from one phase to another . They can also interact with biological targets, potentially altering their function .
Biochemical Pathways
For example, they can influence nitrogen metabolism pathways .
Pharmacokinetics
It’s known that quaternary ammonium salts are generally lipophilic, which can influence their absorption and distribution .
Result of Action
It’s known that quaternary ammonium salts can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium nitrate. For example, the presence of water or other hydrogen bond donors can greatly reduce the ability of quaternary ammonium salts to dissolve cellulose . Furthermore, temperature and other environmental conditions can influence the equilibrium temperatures of semi-clathrate hydrates formed with quaternary onium salts .
安全和危害
属性
IUPAC Name |
tetrabutylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKENWFMZXSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8062076 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1941-27-1 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrabutylammonium nitrate?
A1: Tetrabutylammonium nitrate is represented by the molecular formula (C4H9)4NNO3 and has a molecular weight of 301.47 g/mol.
Q2: How does tetrabutylammonium nitrate interact with metal ions like Cerium(IV)?
A2: Tetrabutylammonium nitrate (TBAN) can act as a phase-transfer catalyst and extract metal ions like Cerium(IV) into organic solvents. This interaction involves the formation of a complex between TBAN and the metal ion, for example, (Bu4N)2Ce(NO3)6 in the case of Cerium(IV). [] This complex, often carrying a net neutral charge, is then more readily extracted into the organic phase. []
Q3: How does the structure of tetrabutylammonium nitrate influence its ability to extract anions into organic solvents?
A3: The bulky, hydrophobic tetrabutylammonium cation pairs with anions, forming species that are more soluble in organic solvents. This property is particularly valuable in extraction processes and phase-transfer catalysis. [, ] The specific anion distribution at the surface varies depending on the anion's identity, influencing the extraction efficiency. []
Q4: Does tetrabutylammonium nitrate hydrate in organic solvents, and if so, how?
A4: Yes, studies show that tetrabutylammonium nitrate can co-extract water into organic solvents. For instance, approximately 1/3 mole of water is co-extracted per mole of tetrabutylammonium perchlorate in various solvents. [] This hydration is attributed to the interaction of water molecules with the nitrate anion.
Q5: How does the presence of tetrabutylammonium nitrate impact the extraction of plutonium?
A5: Research indicates that the extraction of plutonium into organic solvents is significantly affected by the concentration of tetrabutylammonium nitrate and the properties of both the complexing agent and the organic diluent used. []
Q6: Can tetrabutylammonium nitrate be used to synthesize nitrate esters? If so, how does this process work?
A6: Yes, tetrabutylammonium nitrate can be utilized as a phase-transfer catalyst in the synthesis of nitrate esters. [] One method involves reacting an alkyl toluenesulfonate with sodium nitrate in the presence of a catalytic amount of tetrabutylammonium nitrate. [] The reaction is typically carried out in a biphasic system, with benzene and water as solvents, at elevated temperatures in a sealed tube. []
Q7: What role does tetrabutylammonium nitrate play in the formation of self-assembled nanoparticle films?
A7: Tetrabutylammonium nitrate acts as a "promoter" in the self-assembly of silver nanoparticles at the interface between water and organic solvents like dichloromethane. [] This interaction leads to the formation of densely packed, reflective films with strong surface-enhanced Raman scattering (SERS) properties, beneficial for analytical applications. [, , ]
Q8: Can you explain the use of tetrabutylammonium nitrate in the context of liquid thermoelectrics?
A8: Tetrabutylammonium nitrate dissolved in solvents like octanol forms nonaqueous electrolytes with remarkable thermoelectric properties. [, ] These electrolytes exhibit large Seebeck coefficients, making them promising for thermoelectric devices that can convert temperature differences into electrical energy. [, ]
Q9: How is tetrabutylammonium nitrate used in the spectrophotometric determination of cationic surfactants?
A9: Tetrabutylammonium nitrate can be extracted into chloroform as ion pairs with cationic surfactants and Methyl Orange. This property is exploited for the spectrophotometric determination of cationic surfactants, allowing for their quantification in various samples. []
Q10: What is the significance of tetrabutylammonium nitrate in the study of ionic liquids and their applications?
A10: Tetrabutylammonium nitrate serves as a model compound for studying the behavior of ionic liquids, particularly in the context of metal ion solvation and extraction. [, ] Its interactions with metal ions like uranyl(VI) in ionic liquids provide insights into the coordination chemistry and speciation of these metal complexes in such unique solvent environments. [, ]
Q11: Have there been computational studies on tetrabutylammonium nitrate, and if so, what insights have they provided?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the interactions of tetrabutylammonium nitrate with metal complexes, specifically Zn(II) complexes with diazacrown ligands. [] These calculations provided insights into the binding energies and geometries of the resulting complexes, correlating well with experimental X-ray diffraction data. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





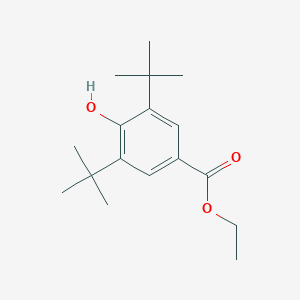
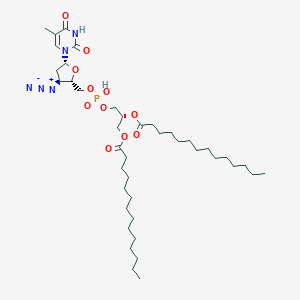
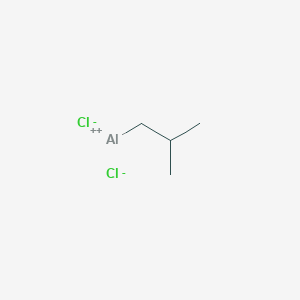
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

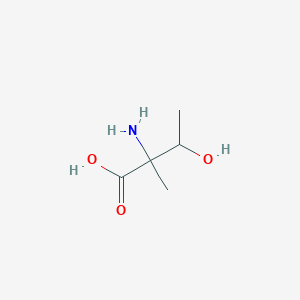
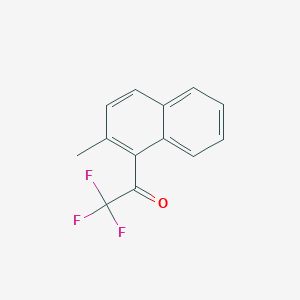
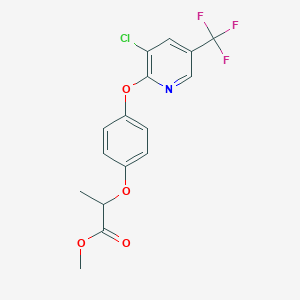
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
